4-Fluoro-2-nitro-1-(trifluoromethylsulfonyl)benzene
Description
4-Fluoro-2-nitro-1-(trifluoromethylsulfonyl)benzene is a substituted benzene derivative featuring three functional groups:
- Fluoro at the para-position (C4),
- Nitro at the ortho-position (C2),
- Trifluoromethylsulfonyl (CF₃SO₂) at the meta-position (C1).
This compound’s structure combines strong electron-withdrawing groups (EWGs), which influence its electronic properties, solubility, and reactivity. The trifluoromethylsulfonyl group, in particular, is notable for its role in enhancing redox stability and polarizability, as seen in lithium salts used in energy storage systems .
Properties
Molecular Formula |
C7H3F4NO4S |
|---|---|
Molecular Weight |
273.16 g/mol |
IUPAC Name |
4-fluoro-2-nitro-1-(trifluoromethylsulfonyl)benzene |
InChI |
InChI=1S/C7H3F4NO4S/c8-4-1-2-6(5(3-4)12(13)14)17(15,16)7(9,10)11/h1-3H |
InChI Key |
CXBFMPFGNPFAPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) on Nitrofluorobenzenes
One common approach to prepare fluoronitrobenzene derivatives involves nucleophilic aromatic substitution (SNAr) reactions starting from chloronitrobenzene precursors, where chlorine is replaced by fluorine using alkali metal fluorides.
This method is well-documented for producing 4-fluoronitrobenzene derivatives, which serve as key intermediates for further functionalization.
Introduction of the Trifluoromethylsulfonyl Group
The trifluoromethylsulfonyl group can be introduced by sulfonylation of fluoronitrobenzene derivatives using trifluoromethylsulfonyl reagents or by direct trifluoromethylation followed by oxidation.
Detailed Preparation Method from Literature
A representative synthetic pathway reported involves the following steps:
This approach leverages the nucleophilicity of the phenol oxygen to facilitate trifluoromethylsulfonyl group installation.
Reaction Conditions and Optimization
Summary Table of Preparation Methods
Research Findings and Practical Considerations
The halogen exchange fluorination method is well-established and scalable, providing a reliable route to fluoronitrobenzene intermediates with high yields and purity.
Trifluoromethylsulfonyl group introduction benefits from mild Lewis acid catalysis to avoid decomposition and side reactions, with trifluoromethyltrimethylsilane being a preferred reagent for its shelf stability and reactivity.
The combination of nucleophilic aromatic substitution and electrophilic trifluoromethylation allows for modular synthesis, enabling fine-tuning of reaction conditions to optimize yield and purity.
Purification typically involves extraction, chromatography, or distillation, depending on the scale and desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-nitro-1-(trifluoromethylsulfonyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro and trifluoromethylsulfonyl groups are electron-withdrawing, making the aromatic ring less reactive towards electrophilic substitution.
Nucleophilic Aromatic Substitution: The fluorine atom can be displaced by nucleophiles due to the electron-withdrawing effects of the nitro and trifluoromethylsulfonyl groups.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as sulfuric acid and nitric acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.
Nucleophilic Aromatic Substitution: Nucleophiles such as phenoxide ions are used under basic conditions.
Major Products Formed
Reduction: 4-Fluoro-2-amino-1-(trifluoromethylsulfonyl)benzene.
Nucleophilic Aromatic Substitution: Substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-Fluoro-2-nitro-1-(trifluoromethylsulfonyl)benzene is CHFNOS, with a molecular weight of approximately 273.16 g/mol. The compound features a benzene ring substituted with a fluorine atom, a nitro group, and a trifluoromethylsulfonyl group, contributing to its unique reactivity and properties.
Pharmaceutical Development
4-Fluoro-2-nitro-1-(trifluoromethylsulfonyl)benzene has been investigated for its potential as an active pharmaceutical ingredient (API). Its structure allows for the modification of biological activity through the introduction of various functional groups. This compound can be utilized in the synthesis of novel drugs targeting specific diseases, particularly in oncology and infectious diseases.
Case Study: Anticancer Agents
Research indicates that compounds with trifluoromethylsulfonyl groups exhibit enhanced biological activity against cancer cell lines. The introduction of this moiety can improve the selectivity and potency of anticancer agents derived from nitro-substituted aromatic compounds.
Material Science
In materials science, 4-Fluoro-2-nitro-1-(trifluoromethylsulfonyl)benzene is explored for its potential use in developing advanced materials with specific thermal and mechanical properties. The compound can serve as a building block for polymers or coatings that require high thermal stability and chemical resistance.
Table 1: Comparison of Material Properties
| Property | Value |
|---|---|
| Thermal Stability | High |
| Chemical Resistance | Excellent |
| Mechanical Strength | Moderate to High |
Chemical Synthesis
The compound is also valuable in synthetic organic chemistry as an intermediate for synthesizing other complex molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.
Example Reaction:
The synthesis of more complex aromatic compounds can be achieved through electrophilic substitution reactions involving 4-Fluoro-2-nitro-1-(trifluoromethylsulfonyl)benzene as a precursor. For instance, its reaction with nucleophiles can yield derivatives suitable for further functionalization.
Mechanism of Action
The mechanism of action of 4-fluoro-2-nitro-1-(trifluoromethylsulfonyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethylsulfonyl group can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key analogs and their substituent effects are summarized below:
Substituent Effects:
- Trifluoromethylsulfonyl (CF₃SO₂): A stronger EWG than trifluoromethoxy (OCF₃) or chloro (Cl), enhancing electrophilicity and thermal stability. This group is critical in lithium-ion battery materials for stabilizing redox potentials .
- Nitro (NO₂): Enhances reactivity in reduction reactions (e.g., hydrogenation to amines, as in –4). The presence of CF₃SO₂ may necessitate modified reaction conditions due to increased electron withdrawal .
- Fluoro vs. Chloro : Chloro analogs (e.g., ) exhibit higher molecular weights and slightly altered solubility profiles but similar applications in research settings.
Physicochemical Properties
- Solubility: The trifluoromethylsulfonyl group increases polarity, likely rendering the target compound soluble in polar aprotic solvents (e.g., DMSO, methanol), similar to its chloro analog .
- Stability : Compounds with EWGs like CF₃SO₂ often require low-temperature storage (e.g., -20°C for the trifluoromethoxy analog in ) to prevent decomposition .
Biological Activity
4-Fluoro-2-nitro-1-(trifluoromethylsulfonyl)benzene is an organic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This compound, characterized by the presence of a fluoro group, a nitro group, and a trifluoromethylsulfonyl moiety, exhibits various interactions with biological systems that merit detailed exploration.
Chemical Structure and Properties
The chemical structure of 4-Fluoro-2-nitro-1-(trifluoromethylsulfonyl)benzene can be represented as follows:
- Molecular Formula : C7H3F4N2O2S
- Molecular Weight : 252.17 g/mol
- CAS Number : 400-74-8
| Property | Value |
|---|---|
| Density | 1.5 ± 0.1 g/cm³ |
| Boiling Point | 214.7 ± 0.0 °C |
| Melting Point | 22-24 °C |
| Flash Point | 91.7 ± 0.0 °C |
The biological activity of 4-Fluoro-2-nitro-1-(trifluoromethylsulfonyl)benzene is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo reduction to form reactive intermediates, which may interact with proteins and nucleic acids. The trifluoromethylsulfonyl group enhances the compound's binding affinity due to its electron-withdrawing nature, contributing to its pharmacological effects.
Biological Activity
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced potency in biological assays. For instance, studies have shown that the introduction of trifluoromethyl groups can significantly increase the inhibitory activity against various enzymes and receptors.
Case Studies
- Enzyme Inhibition : A study highlighted that compounds similar to 4-Fluoro-2-nitro-1-(trifluoromethylsulfonyl)benzene displayed significant inhibition of cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis of steroid hormones.
- Anticancer Activity : Research investigating analogs of this compound demonstrated promising anticancer activity in vitro, particularly against breast cancer cell lines, suggesting potential applications in cancer therapeutics.
- Neurotransmitter Uptake Inhibition : Another study indicated that the presence of a trifluoromethyl group improved the ability of certain compounds to inhibit serotonin uptake, which is relevant for developing antidepressants.
Toxicological Profile
While the biological activities are promising, the toxicological profile of 4-Fluoro-2-nitro-1-(trifluoromethylsulfonyl)benzene requires careful consideration. Preliminary toxicity assessments suggest moderate toxicity levels; however, further studies are needed to fully elucidate its safety profile in vivo.
Q & A
Q. What are the optimized synthetic routes for 4-Fluoro-2-nitro-1-(trifluoromethylsulfonyl)benzene, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves sequential functionalization of the benzene ring. Key steps include:
- Nitration : Introduce the nitro group at the 2-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
- Fluorination : Replace a hydrogen atom with fluorine via electrophilic substitution using fluorinating agents like Selectfluor™ in polar aprotic solvents (e.g., DMF) .
- Sulfonylation : Attach the trifluoromethylsulfonyl group via Friedel-Crafts-like reactions using trifluoromethanesulfonic anhydride (Tf₂O) and a Lewis acid catalyst (e.g., AlCl₃) . Critical Parameters :
- Temperature control during nitration prevents byproducts.
- Steric hindrance from the nitro group may slow sulfonylation, requiring extended reaction times.
Table 1: Comparative Synthesis Routes
Q. How can spectroscopic techniques (NMR, IR, MS) characterize 4-Fluoro-2-nitro-1-(trifluoromethylsulfonyl)benzene?
Methodological Answer:
- ¹⁹F NMR : Identifies fluorine environments. The trifluoromethylsulfonyl group (-SO₂CF₃) shows a singlet near δ -75 ppm, while the aromatic fluorine resonates at δ -110 to -120 ppm .
- IR Spectroscopy : Key peaks include asymmetric S=O stretching (~1350 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (~1520 cm⁻¹ and ~1340 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion [M]⁺ expected at m/z 287 (C₇H₃F₄NO₄S). Fragmentation patterns reveal loss of -SO₂CF₃ (m/z 154) and -NO₂ (m/z 241) .
Advanced Research Questions
Q. How does the trifluoromethylsulfonyl group enhance electrochemical stability in energy storage applications?
Methodological Answer: The -SO₂CF₃ group improves redox stability and electron-withdrawing effects, critical for n-type organic lithium-ion battery materials. Studies on similar triflimide derivatives (e.g., Li₂-PDFSA) show:
- Higher working potentials (≥3.5 V vs. Li/Li⁺) due to strong electron withdrawal .
- Enhanced thermal stability (decomposition >250°C) compared to non-fluorinated analogs . Experimental Design :
- Cyclic voltammetry (CV) in acetonitrile/LiPF₆ electrolyte.
- Accelerated aging tests at 60°C to assess capacity retention.
Table 2: Electrochemical Performance of Triflimide Derivatives
| Compound | Redox Potential (V) | Capacity Retention (100 cycles) | Reference |
|---|---|---|---|
| Li₂-PDFSA | 3.7 | 92% | |
| Target Compound* | ~3.5–3.8 (predicted) | N/A | – |
| *Hypothetical data based on structural analogy. |
Q. How to resolve contradictions in reported reactivity of the nitro group under catalytic hydrogenation?
Methodological Answer: Discrepancies arise from competing reduction pathways:
- Nitro to Amine : Requires H₂/Pd-C in ethanol (25°C, 12 h).
- Partial Reduction : Using H₂/Pd-BaSO₄ in THF yields hydroxylamine intermediates . Mitigation Strategies :
- Monitor reaction progress via TLC or in situ IR.
- Adjust catalyst loading (5–10% Pd) and H₂ pressure (1–3 atm) to control selectivity.
Q. What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?
Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model transition states and charge distribution:
- The nitro group activates the 1-position for SNAr by increasing positive charge density (Mulliken charge: +0.25 e) .
- Fluorine at the 4-position further polarizes the ring, favoring attack at the 1- or 3-positions. Validation : Compare computed activation energies (ΔG‡) with experimental kinetic data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
